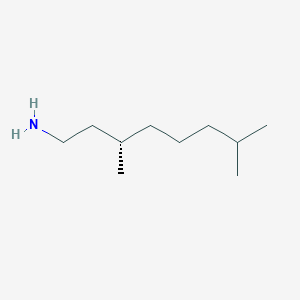

1-Octanamine, 3,7-dimethyl-, (3S)-

Description

Contextualization within Chiral Branched Aliphatic Amines

(3S)-1-Octanamine, 3,7-dimethyl- belongs to the broader class of chiral branched aliphatic amines. Aliphatic amines are organic compounds where a nitrogen atom is connected to at least one open-chain alkyl group. fiveable.me Unlike aromatic amines, the nitrogen's lone pair of electrons is not delocalized into a ring system, which generally makes aliphatic amines more basic. unacademy.com Their structure allows them to act as nucleophiles and bases in chemical reactions. fiveable.me

The "chiral" and "branched" aspects of this compound are particularly significant. Chirality, or "handedness," in molecules is a critical feature in many biological and chemical systems. Optically pure chiral amines are highly valued as intermediates and building blocks for the synthesis of pharmaceuticals and other biologically active compounds. mdpi.comsigmaaldrich.com The branched nature of the carbon chain, with methyl groups at positions 3 and 7, influences the molecule's steric profile and physical properties, such as its boiling point and solubility. nih.govfiveable.me The synthesis of such enantiopure aliphatic amines can be challenging, making them a subject of interest in the development of advanced synthetic methods. mdpi.com

Academic Significance in Stereoselective Synthesis and Materials Science

The primary academic significance of (3S)-1-Octanamine, 3,7-dimethyl- lies in its application in stereoselective synthesis. Chiral amines are widely used as chiral auxiliaries, resolving agents for racemic mixtures, and as foundational units for building more complex chiral molecules. sigmaaldrich.com As a primary amine, it can be readily converted into a wide range of functional groups, serving as a versatile synthon in multi-step syntheses. Its defined stereochemistry allows for the transfer of chirality, enabling the construction of specific enantiomers of target molecules, which is crucial in the pharmaceutical and agrochemical industries where one enantiomer often exhibits desired activity while the other may be inactive or harmful. lookchem.commdpi.com

While direct applications in materials science are less documented in mainstream literature, the structural features of (3S)-1-Octanamine, 3,7-dimethyl- suggest potential uses. Chiral amines can be incorporated into polymers to create chiral stationary phases for chromatography or as components in the synthesis of chiral liquid crystals. The amine group can also serve as an anchoring point for surface functionalization, potentially imparting chirality to nanomaterials or other substrates.

Current Research Trajectories Involving the Compound

Current research involving compounds like (3S)-1-Octanamine, 3,7-dimethyl- is heavily focused on improving their synthesis and expanding their utility. A significant trajectory is the development of green and efficient synthetic routes. Biocatalysis, using enzymes such as transaminases, is emerging as a powerful tool for the asymmetric synthesis of chiral amines from their corresponding ketones. mdpi.com This approach offers high enantioselectivity under mild conditions, presenting a sustainable alternative to traditional chemical methods. mdpi.com

Another area of research involves expanding the library of chiral building blocks for drug discovery and fine chemical production. mdpi.comsigmaaldrich.com The synthesis and evaluation of analogues of (3S)-1-Octanamine, 3,7-dimethyl- contribute to a deeper understanding of structure-activity relationships. Furthermore, patents related to this chemical structure suggest ongoing commercial and academic interest in its use as an intermediate in the synthesis of novel organic compounds, although the specific end-products are often proprietary. nih.govnih.gov Future research will likely continue to explore its role in asymmetric catalysis and as a precursor for new functional materials.

Structure

3D Structure

Properties

CAS No. |

265981-31-5 |

|---|---|

Molecular Formula |

C10H23N |

Molecular Weight |

157.30 g/mol |

IUPAC Name |

(3S)-3,7-dimethyloctan-1-amine |

InChI |

InChI=1S/C10H23N/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8,11H2,1-3H3/t10-/m0/s1 |

InChI Key |

PPKSYRUVTABEIE-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](CCCC(C)C)CCN |

Canonical SMILES |

CC(C)CCCC(C)CCN |

Origin of Product |

United States |

Stereochemical Analysis of 1 Octanamine, 3,7 Dimethyl , 3s

Fundamental Principles of Stereoisomerism in Branched Aliphatic Amines

The stereochemistry of 1-Octanamine, 3,7-dimethyl-, (3S)- is fundamentally dictated by the presence of a chiral center at the C3 position of the octyl chain. This chirality arises because the C3 carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a -CH2CH2CH(CH3)2 group. The "(3S)-" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Branched aliphatic amines like 1-Octanamine, 3,7-dimethyl-, (3S)- are a class of organic compounds characterized by a non-linear carbon chain. The branching can create one or more chiral centers, leading to the existence of stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.

In the case of 1-Octanamine, 3,7-dimethyl-, the presence of a single chiral center at the C3 position means that it can exist as a pair of enantiomers: (3S)-3,7-dimethyl-1-octanamine and (3R)-3,7-dimethyl-1-octanamine. Enantiomers are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, but their interaction with other chiral molecules and their behavior in chiral environments, such as biological systems or during analysis with chiral stationary phases, can differ significantly.

A critical aspect of the stereochemistry of primary amines is the potential for nitrogen inversion, where the lone pair of electrons on the nitrogen atom rapidly inverts its orientation. However, for primary amines such as 1-Octanamine, 3,7-dimethyl-, (3S)-, the chirality is centered at a carbon atom within the alkyl chain, not at the nitrogen atom. Therefore, nitrogen inversion does not affect the configuration of the C3 stereocenter, and the enantiomers are configurationally stable under normal conditions.

Analytical Techniques for Enantiomeric Purity Determination

The determination of the enantiomeric purity, or enantiomeric excess (ee), of 1-Octanamine, 3,7-dimethyl-, (3S)- is crucial for its application in stereoselective synthesis and other specialized fields. Several analytical techniques are employed for this purpose, often involving the conversion of the enantiomeric pair into diastereomers, which have different physical properties and can be distinguished by standard analytical methods.

Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation and quantification of enantiomers of volatile compounds like aliphatic amines. nih.gov Direct analysis is often challenging due to the high polarity of the amino group, which can lead to peak tailing on common GC columns. Therefore, derivatization of the amine with a suitable achiral or chiral reagent is a common practice. For instance, acylation with trifluoroacetic anhydride (B1165640) can improve the chromatographic behavior of the amine.

The separation of the enantiomers is achieved using a chiral stationary phase (CSP). Cyclodextrin-based CSPs are widely used for the enantiomeric resolution of amines. utwente.nlgla.ac.uk The choice of the specific cyclodextrin (B1172386) derivative and the operating conditions, such as temperature and carrier gas flow rate, are critical for achieving optimal separation. nih.gov

Table 1: Illustrative Chiral GC Conditions for Aliphatic Amine Analysis

| Parameter | Condition |

| Column | Cyclodextrin-based Chiral Capillary Column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Isothermal or temperature gradient |

| Derivatizing Agent | Trifluoroacetic anhydride |

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another versatile method for determining the enantiomeric purity of amines. Similar to GC, direct analysis on a chiral stationary phase is possible, but derivatization is often employed to enhance detectability and resolution. The primary amino group of 1-Octanamine, 3,7-dimethyl-, (3S)- can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

Alternatively, the amine can be analyzed directly on a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown excellent enantioselectivity for a wide range of chiral compounds, including amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a valuable tool for the determination of enantiomeric excess. nih.gov When a chiral amine is mixed with a chiral solvating agent, transient diastereomeric complexes are formed. These complexes have different NMR spectra, allowing for the quantification of each enantiomer by integrating the signals of specific protons.

Alternatively, reacting the amine with a chiral derivatizing agent creates stable diastereomers with distinct NMR spectra. The enantiomeric excess can be determined by comparing the integration of well-resolved signals corresponding to each diastereomer.

Stereochemical Stability and Racemization Dynamics in Solution and Solid States

The stereochemical stability of 1-Octanamine, 3,7-dimethyl-, (3S)- refers to its ability to maintain its specific three-dimensional arrangement over time. The primary process that can lead to a loss of enantiomeric purity is racemization, the conversion of one enantiomer into an equal mixture of both enantiomers.

For chiral amines where the stereocenter is a carbon atom, racemization typically requires the breaking and reforming of a covalent bond at the chiral center. Under normal storage conditions in both the solid and solution states, 1-Octanamine, 3,7-dimethyl-, (3S)- is expected to be stereochemically stable. The carbon-carbon and carbon-hydrogen bonds that define the chiral center are strong and not easily broken.

However, racemization can be induced under certain conditions, such as in the presence of strong bases or at elevated temperatures, although this is generally more relevant for compounds with an acidic proton adjacent to the chiral center. For 1-Octanamine, 3,7-dimethyl-, (3S)-, the protons on the carbon atoms of the alkyl chain are not particularly acidic, making base-catalyzed racemization unlikely under typical conditions.

Racemization in Solution

In solution, the rate of racemization, if it occurs, can be influenced by several factors, including the solvent, temperature, and the presence of catalysts. For many chiral amines, racemization can be accelerated in the presence of certain transition metal catalysts. researchgate.netrsc.org These catalysts can facilitate a dehydrogenation-hydrogenation sequence, leading to the loss of stereochemical information at the chiral center.

Solid-State Stability

In the solid state, the molecules are held in a more rigid crystal lattice, which generally restricts the molecular motions required for racemization. Therefore, the stereochemical stability of 1-Octanamine, 3,7-dimethyl-, (3S)- is expected to be very high in the solid state. Any potential for racemization would likely be significantly lower than in solution.

It is important to note that while the (3S)- configuration is generally stable, harsh chemical conditions or specific catalytic processes could potentially lead to its inversion or racemization. The specific conditions under which this might occur would need to be determined through experimental studies.

Reactivity and Derivatization in Advanced Chemical Research

Amine Functional Group Reactivity in Organic Transformations

The primary amine group of (3S)-3,7-dimethyl-1-octanamine is characterized by the presence of a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This inherent reactivity allows it to engage in a wide array of chemical reactions, forming the basis for the synthesis of more complex molecular architectures.

One of the most fundamental reactions of this primary amine is its ability to act as a nucleophile in substitution and addition reactions. It readily reacts with electrophilic partners such as alkyl halides, acyl chlorides, and anhydrides to form secondary amines and amides, respectively. These reactions are foundational for introducing the 3,7-dimethyloctyl moiety into a target structure.

Furthermore, the amine group can participate in reductive amination reactions. This powerful transformation involves the initial reaction with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This method provides a direct route to a wide variety of N-alkylated derivatives of (3S)-3,7-dimethyl-1-octanamine.

The basicity of the amine allows it to act as a proton acceptor and to form ammonium (B1175870) salts upon treatment with acids. This property is often exploited in purification processes or to modify the solubility characteristics of the molecule and its derivatives.

Synthetic Strategies for N-Substituted Derivatives (e.g., Imide Formation)

The synthesis of N-substituted derivatives of (3S)-3,7-dimethyl-1-octanamine is a key strategy for modifying its physical, chemical, and biological properties. Amide and imide derivatives are of particular interest due to their prevalence in biologically active molecules and functional materials.

Amide Synthesis: The most common method for the preparation of N-(3,7-dimethyloctyl)amides involves the acylation of the primary amine. This can be achieved by reacting (3S)-3,7-dimethyl-1-octanamine with an acyl chloride or an acid anhydride (B1165640). vedantu.comaskfilo.comdoubtnut.com The reaction with an acyl chloride is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. When using an acid anhydride, an amide and a carboxylic acid are formed. askfilo.com

A general scheme for the synthesis of an N-(3,7-dimethyloctyl)amide is presented below:

Reactants: (3S)-3,7-dimethyl-1-octanamine and an acylating agent (e.g., acyl chloride, acid anhydride).

Conditions: Typically in an inert solvent, often with a base for acyl chloride reactions.

Product: N-(3,7-dimethyloctyl)amide.

Imide Formation: The synthesis of N-(3,7-dimethyloctyl)imides can be approached through a two-step process. Initially, the primary amine is reacted with a cyclic anhydride, such as phthalic anhydride, to form an intermediate amic acid. stackexchange.comresearchgate.net This intermediate can then be cyclized to the corresponding imide, usually through the removal of water, which can be facilitated by heating or the use of a dehydrating agent. stackexchange.com

A representative reaction for the formation of N-(3,7-dimethyloctyl)phthalimide is as follows:

Amic Acid Formation: (3S)-3,7-dimethyl-1-octanamine reacts with phthalic anhydride in a suitable solvent at room temperature.

Cyclization to Imide: The resulting amic acid is heated, often in the presence of a catalyst or dehydrating agent, to yield N-(3,7-dimethyloctyl)phthalimide.

Exploration of Chemical Modifications for Targeted Research Applications

The chemical modification of (3S)-3,7-dimethyl-1-octanamine through the formation of N-substituted derivatives is a deliberate strategy to tailor its properties for specific research applications. The nature of the substituent introduced onto the nitrogen atom can profoundly influence the molecule's biological activity, physicochemical characteristics, and potential utility.

For instance, the incorporation of the (3S)-3,7-dimethyloctyl moiety into various molecular scaffolds is a strategy employed in the development of new therapeutic agents and agrochemicals. The lipophilic nature of the branched octyl chain can enhance the molecule's ability to cross cell membranes, a critical factor for drug efficacy and pesticide penetration.

While specific, publicly documented research applications for derivatives of (3S)-3,7-dimethyl-1-octanamine are not extensively detailed in readily available literature, the general principles of amine derivatization point towards their potential use in areas such as:

Pharmaceutical Research: As a component of novel drug candidates, where the amine provides a point for covalent attachment to a pharmacophore, and the alkyl chain influences pharmacokinetic properties.

Material Science: As a building block for novel polymers or surfactants, where the amine and its derivatives can introduce specific functionalities and influence the self-assembly and surface properties of the resulting materials.

The exploration of these derivatives continues to be an active area of research, driven by the need for new molecules with tailored functions.

Applications in Advanced Materials Science and Engineering

Utility in Organic Photovoltaic (OPV) Devices Research and Development

The properties imparted by the 3,7-dimethyloctyl side chain make it highly valuable in the field of organic photovoltaics (OPVs). The enhanced solubility and processability allow for the fabrication of high-quality active layer films. encyclopedia.pubnih.gov Furthermore, the ability to tune the morphology of the bulk heterojunction is a key advantage. encyclopedia.pub

In OPV devices, the active layer typically consists of a blend of a donor polymer and an acceptor material. The morphology of this blend is critical for device efficiency. Research has shown that the use of 3,7-dimethyloctyl side chains can be optimal for tuning the bicontinuous phase separation, which facilitates both exciton (B1674681) dissociation at the donor-acceptor interface and charge transport to the respective electrodes. encyclopedia.pub For instance, a single-junction OPV device based on a polymer with 3,7-dimethyloctyl side chains achieved a power conversion efficiency of 7.9%, with an external quantum efficiency of over 60% and a spectral response extending to 900 nm. researchgate.net This demonstrates the significant contribution of strategic side-chain engineering to the advancement of OPV technology.

Potential Contributions to Other Functional Material Platforms

The specific chiral structure of (3S)-1-Octanamine, 3,7-dimethyl-, positions it as a valuable molecule for the development of advanced functional materials, particularly where enantioselectivity and molecular recognition are critical design elements. While direct research on this specific amine's integration into material platforms is not extensively documented, its properties as a chiral amine allow for informed extrapolation of its potential contributions. The study of chiral recognition is fundamental to designing bioactive compounds, asymmetric catalysis, and understanding biological processes. acs.org The development of functional materials that can distinguish between enantiomers is a significant goal in materials science, with applications ranging from separations to sensing. acs.org

Chiral amines are recognized as crucial components in stereoselective synthesis and as resolving agents. sigmaaldrich.comsigmaaldrich.com This functionality can be extended from solution-phase chemistry to solid-state materials. The primary contribution of (3S)-1-Octanamine, 3,7-dimethyl- would be to impart chirality to a material, enabling it to interact differently with left- and right-handed forms of other molecules. This potential can be realized across several material platforms.

One of the most direct applications for a chiral amine like (3S)-1-Octanamine, 3,7-dimethyl-, is in the creation of chiral stationary phases for chromatography or membranes for enantioselective separation. By immobilizing this chiral molecule onto a solid support, such as silica (B1680970) or nanoparticles, a platform capable of separating racemic mixtures can be fabricated. nih.gov

Research into chiral metal-organic frameworks (MOFs) has demonstrated that incorporating chiral ligands can create porous structures capable of enantioselective recognition and separation of molecules like 1,1′-bi-2-naphthol (BINOL). acs.org The amine group of (3S)-1-Octanamine, 3,7-dimethyl-, could act as a coordination site or a functional pendant within a MOF structure, creating chiral pores tailored for specific separation tasks. acs.orgescholarship.org Similarly, the functionalization of magnetic nanoparticles with chiral molecules has been shown to be effective in the selective adsorption and resolution of racemic amino acids from a solution. nih.gov In one such study, nanoparticles functionalized with carboxymethyl-β-cyclodextrin achieved high enantiomeric excesses by selectively adsorbing one enantiomer over the other. nih.gov The mechanism often relies on the formation of diastereomeric complexes with differing stabilities, driven by interactions like hydrogen bonding. nih.gov

The ability to selectively recognize a specific enantiomer is the basis for advanced chemical sensors. (3S)-1-Octanamine, 3,7-dimethyl-, could be used to functionalize the surface of a sensor platform, such as a quartz crystal microbalance, surface plasmon resonance chip, or an electrode. The chiral surface would then exhibit a differential response upon binding with the enantiomers of a target analyte.

The principles of this application are rooted in supramolecular chemistry, where designed molecules can exhibit self-recognition of enantiomers. acs.org Studies have shown that chiral amine derivatives can form distinct homochiral (S with S) and heterochiral (S with R) aggregates in solution, a phenomenon that can be exploited on a material surface. acs.org In the context of MOFs, host-guest relationships between the chiral framework and the analyte lead to distinguishable binding affinities, which can be detected, for instance, through changes in circular dichroism spectra. acs.org The amine group can participate in hydrogen bonding while the hydrocarbon body provides van der Waals interactions, contributing to the stability and selectivity of the host-guest complex. acs.org

(3S)-1-Octanamine, 3,7-dimethyl-, can serve as a building block or a chiral template for the construction of complex supramolecular structures and polymers. In this role, the amine's chirality would direct the spatial arrangement of other components, leading to materials with unique optical or electronic properties. The study of self-enantiorecognition suggests that even simple chiral building blocks can lead to complex, ordered structures through self-assembly. acs.org

This approach is particularly relevant to the development of materials with nonlinear optical properties or chiroptical activity. Chiral amines are integral building blocks for synthesizing larger, more complex chiral molecules, such as ligands for asymmetric catalysis, which can then be incorporated into material frameworks. sigmaaldrich.com The use of chiral amines to induce chirality in larger systems has been demonstrated in the synthesis of chiral MOFs where the final structure's handedness is directed by a chiral agent. escholarship.org

The performance of materials designed for such enantioselective tasks can be quantified. The following table presents data from research on related functional material systems, illustrating the potential efficacy of platforms functionalized with chiral molecules.

Table 1: Performance Data for Enantioselective Functional Materials

| Functional Material System | Target Molecule(s) | Performance Metric | Achieved Value |

|---|---|---|---|

| Carboxymethyl-β-cyclodextrin (CMCD) functionalized magnetic nanoparticles | DL-Tryptophan | Enantiomeric Excess (e.e.) of adsorbed species | 94% |

| Carboxymethyl-β-cyclodextrin (CMCD) functionalized magnetic nanoparticles | DL-Phenylalanine | Enantiomeric Excess (e.e.) of adsorbed species | 73% |

| Carboxymethyl-β-cyclodextrin (CMCD) functionalized magnetic nanoparticles | DL-Tyrosine | Enantiomeric Excess (e.e.) of adsorbed species | 58% |

This table presents data for analogous systems to illustrate the potential applications and performance benchmarks for materials functionalized with chiral amines like (3S)-1-Octanamine, 3,7-dimethyl-. acs.orgnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule like (3S)-1-Octanamine, 3,7-dimethyl-.

¹H NMR: A proton NMR spectrum would confirm the presence and connectivity of all hydrogen atoms in the molecule. Key expected signals would include distinct resonances for the two methyl groups attached to chiral centers, the methyl groups of the isopropyl moiety, the methylene (B1212753) groups along the carbon chain (including the one adjacent to the amine), and the protons of the primary amine group (NH₂). The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. For (3S)-1-Octanamine, 3,7-dimethyl-, ten distinct signals would be expected, corresponding to each carbon atom in the structure. The chemical shifts of these signals would indicate the type of carbon (e.g., CH₃, CH₂, CH, C-N).

Specific, experimentally-derived ¹H and ¹³C NMR data for (3S)-1-Octanamine, 3,7-dimethyl- are not available in surveyed public scientific literature. However, some chemical suppliers indicate the availability of NMR data for the racemic mixture, 3,7-Dimethyloctan-1-amine (CAS 13887-74-6).

Hypothetical ¹H and ¹³C NMR Data Table This table is for illustrative purposes, showing the type of data NMR provides, as specific experimental values are not publicly available. | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | :--- | :--- | | Chemical Shift (ppm) | Integration | Multiplicity | Assignment | Chemical Shift (ppm) | Assignment | | ~2.7 | 2H | t | H₂C-N | ~45 | H₂C-N | | ~1.5 | 1H | m | CH at C7 | ~28 | CH at C7 | | ~1.4 | 1H | m | CH at C3 | ~30 | CH at C3 | | ~1.1-1.3 | 6H | m | CH₂ chain | ~23, 37, 39 | CH₂ chain | | ~0.9 | 3H | d | CH₃ at C3 | ~20 | CH₃ at C3 | | ~0.85 | 6H | d | (CH₃)₂ at C7 | ~22 | (CH₃)₂ at C7 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. For (3S)-1-Octanamine, 3,7-dimethyl-, the monoisotopic mass is calculated to be 157.183 Da. nih.gov

In an Electron Ionization Mass Spectrum (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 157. Subsequent fragmentation would likely involve the loss of alkyl groups. A prominent peak would be expected at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment, which is characteristic of primary amines. Other fragments would result from cleavage along the hydrocarbon chain.

While specific experimental mass spectra for (3S)-1-Octanamine, 3,7-dimethyl- are not found in public databases, data for the related compound 3,7-dimethyl-1-octanol shows fragmentation patterns consistent with its structure.

Illustrative Mass Spectrometry Data Table This table is for illustrative purposes only, as specific experimental values are not publicly available.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|

| 157 | [C₁₀H₂₃N]⁺ (Molecular Ion) |

| 142 | [M - CH₃]⁺ |

| 114 | [M - C₃H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (3S)-1-Octanamine, 3,7-dimethyl-, the key absorptions would be characteristic of a primary amine and alkane C-H bonds.

Specifically, the N-H stretching of the primary amine group would appear as a medium-intensity doublet in the region of 3300-3400 cm⁻¹. The N-H bending vibration would be observed around 1590-1650 cm⁻¹. Strong absorptions corresponding to C-H stretching from the methyl and methylene groups would be present just below 3000 cm⁻¹.

Experimental IR spectra for the target compound are not publicly available. However, the IR spectrum for the related alcohol, 3,7-dimethyl-1-octanol, shows characteristic O-H and C-H stretches that confirm its structure, illustrating the utility of this technique. wikipedia.org

Illustrative Infrared Spectroscopy Data Table This table is for illustrative purposes only, as specific experimental values are not publicly available.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3300-3400 | Medium (doublet) | N-H Stretch | Primary Amine |

| ~2850-2960 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1590-1650 | Medium | N-H Bend | Primary Amine |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. The results are then compared to the theoretical percentages calculated from the molecular formula (C₁₀H₂₃N). This comparison is crucial for verifying the empirical formula of the synthesized compound.

For C₁₀H₂₃N, the theoretical elemental composition is:

Carbon (C): 76.36%

Hydrogen (H): 14.74%

Nitrogen (N): 8.90%

Published experimental elemental analysis data for (3S)-1-Octanamine, 3,7-dimethyl- could not be located in the reviewed scientific literature.

X-ray Diffraction (XRD) for Solid-State Structural Investigations of Polymer Derivatives

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the atomic and molecular structure of a crystal. For small molecules like (3S)-1-Octanamine, 3,7-dimethyl-, XRD could be used if the compound or a solid derivative could be crystallized, providing definitive proof of its three-dimensional structure and absolute stereochemistry.

In the context of polymer derivatives, XRD is used to determine the degree of crystallinity. If (3S)-1-Octanamine, 3,7-dimethyl- were used as a monomer to create a polymer, XRD analysis would reveal whether the resulting material is amorphous or has regions of crystalline order. The diffraction pattern, showing sharp peaks for crystalline domains or broad humps for amorphous content, provides insight into the polymer's bulk properties.

Specific research on polymers derived from (3S)-1-Octanamine, 3,7-dimethyl- and their characterization by XRD is not present in the surveyed literature. Studies on other polyamines have shown that XRD patterns can reveal amorphous structures with some slight crystallinity, indicated by broad halos with minor peaks. nih.gov

Computational and Theoretical Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation have become indispensable tools for exploring the conformational dynamics and interaction profiles of chemical compounds. nih.gov For 1-Octanamine, 3,7-dimethyl-, (3S)-, these techniques offer insights into its three-dimensional structure and behavior in various environments.

Molecular Dynamics (MD) simulations, in particular, are used to study the time-dependent behavior of molecular systems. mdpi.com An MD simulation of (3S)-3,7-dimethyloctan-1-amine would begin with the creation of an atomistic model of the molecule. A force field—a set of parameters and equations describing the potential energy of the system—is then applied to calculate the forces acting on each atom. youtube.com By integrating Newton's equations of motion, the trajectory of atoms and molecules can be simulated over time, revealing dynamic processes. youtube.com

For a long-chain alkylamine like this, simulations could explore its conformational flexibility, the folding of the alkyl chain, and its interactions with solvents or at interfaces. nih.gov For example, a simulation could predict how the molecule behaves in an aqueous versus a nonpolar environment, or how it adsorbs onto a surface. The choice of force field (e.g., all-atom or united-atom) and simulation parameters are critical for obtaining accurate results.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of (3S)-3,7-dimethyl-1-octanamine

| Parameter | Example Value/Choice | Purpose |

| Force Field | GROMOS, AMBER, CHARMM | To define the potential energy and forces between atoms. |

| Simulation Box | Cubic, 10x10x10 nm | To contain the molecule and solvent, with periodic boundary conditions to simulate a bulk system. youtube.com |

| Solvent | Water (e.g., SPC/E model) | To simulate the molecule's behavior in an aqueous solution. |

| Temperature | 300 K | To simulate behavior at or near room temperature. |

| Pressure | 1 bar | To maintain constant pressure conditions. |

| Simulation Time | 100 nanoseconds | To allow for sufficient sampling of molecular motions and interactions. |

Such simulations can provide data on structural properties like radial distribution functions and dynamic properties like diffusion coefficients, offering a molecular-level understanding that complements experimental data. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic properties of molecules, offering deep insights into their stability, reactivity, and spectroscopic characteristics. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems like atoms and molecules. mpg.dewikipedia.org

For 1-Octanamine, 3,7-dimethyl-, (3S)-, DFT calculations can determine its ground-state electronic structure and predict its chemical reactivity. mpg.de Key parameters derived from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com For a primary amine, the lone pair of electrons on the nitrogen atom is expected to be a major component of the HOMO, making this site the primary center for nucleophilic attack. nih.govnih.gov

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com Furthermore, calculating the electrostatic potential map can visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These theoretical investigations can predict how the amine might react with other molecules, such as aldehydes or epoxides, or its potential as a corrosion inhibitor by understanding its interaction with metal surfaces. mdpi.comnih.govresearchgate.net

Table 2: Quantum Chemical Descriptors and Their Predicted Significance for (3S)-3,7-dimethyl-1-octanamine

| Descriptor | Predicted Significance |

| HOMO Energy | Indicates the energy of the highest-energy electrons; a higher value suggests stronger nucleophilicity, likely centered on the amine nitrogen. nih.gov |

| LUMO Energy | Indicates the energy of the lowest-energy unoccupied orbital; a lower value suggests a higher propensity to accept electrons at electrophilic sites. |

| HOMO-LUMO Gap | A measure of chemical reactivity and electronic stability. A smaller gap suggests higher reactivity. mdpi.com |

| Electrostatic Potential (ESP) Map | Visualizes electron density; predicts sites for nucleophilic (negative potential, e.g., the nitrogen lone pair) and electrophilic attack. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, helping to explain electrostatic interactions with other molecules. mdpi.com |

Structure-Property Relationship (SPR) Studies in Derivatives and Polymer Incorporations

Structure-Property Relationship (SPR) and its quantitative counterpart (QSPR) studies aim to establish a direct link between the chemical structure of a molecule and its macroscopic properties. wikipedia.orgrsc.org This approach is invaluable for designing new molecules with desired characteristics.

Derivatives: For 1-Octanamine, 3,7-dimethyl-, (3S)-, SPR studies would involve systematically modifying its structure and observing the resulting changes in its physical, chemical, or biological properties. The relationship between the chemical structure of alkylamines and their properties has been a subject of such studies. nih.govnih.gov For instance, altering the length or branching of the C10 alkyl chain would affect its hydrophobicity, which is critical for its function as a surfactant or its interaction with biological membranes. quizlet.com Converting the primary amine to a secondary or tertiary amine would alter its basicity, hydrogen bonding capability, and steric profile, all of which would significantly impact its reactivity and binding interactions. quizlet.comlibretexts.org

Table 3: Hypothetical Derivatives of (3S)-3,7-dimethyl-1-octanamine and Predicted Property Changes

| Derivative | Structural Modification | Predicted Effect on Properties |

| N-methyl-(3S)-3,7-dimethyloctan-1-amine | Primary amine → Secondary amine | Increased basicity due to electron-donating methyl group; altered hydrogen bonding (can still donate one H-bond). libretexts.org |

| (3S)-3,7-dimethyloctan-1-ol | Amine group → Hydroxyl group | Loss of basicity; acts as a hydrogen bond donor and acceptor; altered polarity and solubility. |

| (3S)-3,7-dimethyl-1-octanoic acid | Amine group → Carboxylic acid group | Becomes acidic instead of basic; significant increase in polarity and water solubility. |

Polymer Incorporations: Incorporating 1-Octanamine, 3,7-dimethyl-, (3S)- into a polymer matrix can be used to tailor the final material's properties. The amine group can react with other functional groups like epoxides or carboxylic acids to form cross-linked polymer networks. researchgate.net The long, branched alkyl chain can act as an internal plasticizer, increasing the flexibility of the polymer.

QSPR models can be developed to predict the properties of such amine-modified polymers. researchgate.net These models use a set of calculated molecular descriptors to create a mathematical relationship with an observed property, such as thermal stability, mechanical strength, or adsorption capacity. rsc.orgresearchgate.net For example, by synthesizing a series of polymers with varying amounts of the amine and measuring their glass transition temperatures, a QSPR model could be built to predict the glass transition temperature for other hypothetical polymer-amine compositions, accelerating the design of new materials. mdpi.com

Q & A

Q. Stereochemical Verification :

- Chiral HPLC with a cellulose-based column to confirm enantiomeric excess.

- Optical rotation measurement (compare with literature values for (3S)-configured amines) .

Basic: How can researchers characterize the purity and structural integrity of (3S)-3,7-dimethyl-1-octanamine using spectroscopic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methyl groups at δ 0.8–1.2 ppm (3,7-dimethyl) and the amine proton (δ 1.4–1.6 ppm, broad). Stereochemical effects may split signals for the 3S methyl group.

- ¹³C NMR : Confirm branching via carbons at δ 20–25 ppm (methyl groups) and δ 40–50 ppm (amine-bearing carbon).

- Infrared (IR) Spectroscopy : Detect N-H stretches at ~3300 cm⁻¹ and C-N stretches at ~1200 cm⁻¹ .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 158.2 (C₁₀H₂₃N) and fragmentation patterns (e.g., loss of methyl groups) .

Reference Data : Compare with CRC Handbook values for octylamine derivatives (e.g., boiling point, density) .

Advanced: What thermodynamic data (e.g., heat capacity) are available for (3S)-3,7-dimethyl-1-octanamine, and how do experimental values compare across studies?

Methodological Answer:

While direct data for (3S)-3,7-dimethyl-1-octanamine is limited, extrapolate from related amines:

- Heat Capacity (Cₚ) : For 1-octanamine (unsubstituted), experimental Cₚ ranges from 250–300 J/mol·K at 298–400 K . Substituents (3,7-dimethyl) may reduce rotational freedom, slightly lowering Cₚ.

- Data Contradictions : Discrepancies arise from measurement techniques (adiabatic vs. differential scanning calorimetry) and sample purity. Cross-validate using NIST Standard Reference Data and CRC Handbook .

Advanced: How does the stereochemistry at the 3-position influence the biological activity or physicochemical properties of 3,7-dimethyl-1-octanamine?

Methodological Answer:

- Biological Activity : The (3S) configuration may enhance interactions with chiral biological targets. For example, (3S)-configured terpenoids (e.g., DEHYDROLINALOOL) exhibit distinct antimicrobial profiles compared to their enantiomers .

- Physicochemical Properties :

Experimental Design : Compare enantiomers via chiral chromatography and bioassays (e.g., MIC tests against MRSA) .

Methodological: What precautions are necessary when handling (3S)-3,7-dimethyl-1-octanamine in laboratory settings?

Q. Safety Protocols :

- Flammability : Store in airtight containers away from ignition sources (flash point ~60°C, similar to octylamine) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute acetic acid .

Data Contradiction: How should researchers address discrepancies in reported physical properties (e.g., boiling point, solubility) of (3S)-3,7-dimethyl-1-octanamine?

Q. Resolution Strategy :

Source Evaluation : Prioritize data from peer-reviewed journals (e.g., Journal of Tropical Biodiversity and Biotechnology) and authoritative databases (NIST, CRC) over uncertified platforms .

Experimental Replication : Measure properties using standardized methods (e.g., ASTM distillation for boiling points).

Purity Assessment : Impurities (e.g., diastereomers) skew results. Use GC-MS or HPLC to verify sample purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.